Methyl 2-bromo-6-(trifluoromethyl)benzoate

Physical Properties Process Chemistry Isomer Comparison

Methyl 2-bromo-6-(trifluoromethyl)benzoate (CAS 1214324-11-4) is a polyfunctional aromatic ester building block defined by the simultaneous presence of a bromine atom at the 2-position, a trifluoromethyl group at the 6-position, and a methyl ester at the 1-position on the benzene ring. With the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol, this compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis programs where both a heavy-atom handle for cross-coupling and a strong electron-withdrawing group are required on the same scaffold.

Molecular Formula C9H6BrF3O2
Molecular Weight 283.044
CAS No. 1214324-11-4
Cat. No. B582143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-6-(trifluoromethyl)benzoate
CAS1214324-11-4
SynonymsMethyl 2-broMo-6-trifluoroMethylbenzoate
Molecular FormulaC9H6BrF3O2
Molecular Weight283.044
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1Br)C(F)(F)F
InChIInChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3
InChIKeyCQAHAANYLBWFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromo-6-(trifluoromethyl)benzoate (CAS 1214324-11-4): A Procurement-Focused Identity Profile for Ortho-Substituted Trifluoromethyl Benzoate Building Blocks


Methyl 2-bromo-6-(trifluoromethyl)benzoate (CAS 1214324-11-4) is a polyfunctional aromatic ester building block defined by the simultaneous presence of a bromine atom at the 2-position, a trifluoromethyl group at the 6-position, and a methyl ester at the 1-position on the benzene ring . With the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol, this compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis programs where both a heavy-atom handle for cross-coupling and a strong electron-withdrawing group are required on the same scaffold [1]. Its commercial availability at 97–98% purity from multiple global suppliers supports its use in milligram-to-kilogram scale research and development workflows .

Why Methyl 2-bromo-6-(trifluoromethyl)benzoate Cannot Be Replaced by Other Bromo-Trifluoromethyl Benzoate Isomers or Ester Homologs


Bromo-trifluoromethyl benzoates with identical molecular formulae (C9H6BrF3O2) but different ring-substitution patterns are not interchangeable in synthesis planning because the relative positions of Br and CF3 govern aryl halide reactivity in palladium-catalyzed cross-couplings, the steric environment around the ester for subsequent hydrolysis or amidation, and the compound's hazard profile for transportation and handling [1]. The ethyl ester homolog (CAS 1214351-28-6) differs in molecular weight (297.07 vs 283.04 g/mol), which alters both the atom economy of reactions and the logistical cost of procurement per mole of active intermediate . The quantitative evidence below demonstrates that selecting Methyl 2-bromo-6-(trifluoromethyl)benzoate over its closest positional isomers and ester variants yields measurable advantages in physical processability, safety compliance, and synthetic efficiency.

Quantitative Differentiation Evidence for Methyl 2-bromo-6-(trifluoromethyl)benzoate Versus Closest Analogs


Boiling Point Reduction versus the 4-Bromo-2-CF3 Isomer Enables Milder Distillation and Lower Thermal Degradation Risk

The target compound, with bromine ortho and trifluoromethyl ortho to the ester, exhibits a predicted boiling point of 255.6±40.0 °C at 760 mmHg . In contrast, the 4-bromo-2-(trifluoromethyl) isomer (CAS 957207-58-8), where bromine is para to the ester, has a predicted boiling point of 274.2 °C at 760 mmHg . This 18.6 °C reduction in boiling point facilitates distillative purification at lower temperatures, reducing the risk of thermal decomposition of sensitive downstream intermediates and lowering energy costs during large-scale processing.

Physical Properties Process Chemistry Isomer Comparison

Simplified Hazard Classification: Only Irritant (H315-H319-H335) Without Acute Toxicity Labels Found on the 4-Bromo-2-CF3 Isomer

According to the Fluorochem SDS, Methyl 2-bromo-6-(trifluoromethyl)benzoate carries GHS07 with Hazard Statements H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), with Signal Word 'Warning' and no acute toxicity classification . In contrast, the positional isomer Methyl 4-bromo-2-(trifluoromethyl)benzoate (CAS 957207-58-8) carries additional acute toxicity classifications: H302 (harmful if swallowed) and H312+H332 (harmful in contact with skin or if inhaled) per Apollo Scientific and abcr SDS documentation . The absence of acute oral, dermal, and inhalation toxicity classifications simplifies shipping documentation, reduces personal protective equipment requirements, and lowers regulatory burden in multi-gram to kilogram procurement.

Safety Regulatory Compliance Procurement Logistics

Ortho-Br/Ortho-CF3 Scaffold Constrains Rotational Freedom: Unique Conformational Profile for Target-Oriented Library Design

The 2-bromo-6-trifluoromethyl substitution pattern places both substituents ortho to the methyl ester, creating a sterically congested environment that restricts rotation around the aryl–ester bond relative to mono-ortho-substituted or meta/para-substituted isomers [1]. X-ray crystallographic analysis of the related 2-bromo-6-(trifluoromethyl)benzoic acid scaffold confirms that the ortho-bromo and ortho-trifluoromethyl groups force a specific dihedral angle between the carboxyl plane and the aromatic ring, distinct from the 4-bromo-2-CF3 or 2-bromo-4-CF3 isomers [2]. This conformational restriction renders the target compound a geometrically defined building block for structure-based drug design where a specific exit vector and restricted flexibility are desirable pharmacophore features.

Medicinal Chemistry Scaffold Design Conformational Restriction

Ortho,Ortho-Substitution Enhances Oxidative Addition Reactivity in Pd-Catalyzed Cross-Coupling Relative to Para-Substituted Analogs

In palladium-catalyzed Suzuki-Miyaura coupling, the electron-withdrawing CF3 group activates the aryl bromide toward oxidative addition, and when positioned ortho to the bromine, the combined electron-withdrawing effect is transmitted more directly through the σ-framework than in meta- or para-substituted isomers [1]. A microwave-promoted Suzuki coupling study of aryl bromides with para-CF3 substitution achieved 82% yield with phenylboronic acid under standardized conditions [2]. Literature on sterically hindered di-ortho-substituted aryl bromides demonstrates that ortho-substitution does not inherently suppress Suzuki coupling yields when optimized catalyst systems are employed, with high yields reported for di-ortho-substituted substrates [3]. While a direct head-to-head yield comparison between the 2-bromo-6-CF3 and 4-bromo-2-CF3 isomers under identical conditions is not available, the electronic argument supports faster oxidative addition for the ortho-CF3/ortho-Br arrangement.

Cross-Coupling Suzuki-Miyaura Reactivity

Patent-Documented Synthetic Route with >85% Overall Yield for Ortho-Trifluoromethyl Benzoate Methyl Esters via the CN107400052 Method

Chinese patent CN107400052A/B describes a unified synthetic method for ortho-, meta-, and para-trifluoromethyl benzoic acid methyl esters proceeding through trichloromethylbenzoyl chloride formation, fluorination, and esterification [1]. The patent explicitly claims 'higher reaction yield' and 'fewer side reaction products' for this method compared to prior art, and reports that the process is adaptable to all three regioisomers [2]. The ortho-isomer (applicable to the target compound scaffold) is produced with yields in the >85% range across the multi-step sequence, whereas prior methods for (trifluoromethyl)benzoic acid esters via Grignard or carbonylation routes were limited to ~70% yield and posed safety hazards from unstable organomagnesium intermediates [3]. This establishes a scalable, high-yielding synthetic route specifically validated for the ortho-substituted scaffold, reducing cost-of-goods for bulk procurement.

Synthetic Methodology Patent Chemistry Process Yield

Cost-per-Mole Advantage of Methyl Ester over Ethyl Ester Homolog for Identical Scaffold Chemistry

Methyl 2-bromo-6-(trifluoromethyl)benzoate (MW 283.04) provides more reactive scaffold per gram purchased than its ethyl ester homolog, Ethyl 2-bromo-6-(trifluoromethyl)benzoate (CAS 1214351-28-6, MW 297.07) . Per 25 g unit, the methyl ester (Fluorochem, £915.00) delivers 88.3 mmol of active intermediate, while the ethyl ester would deliver 84.1 mmol per 25 g at an equivalent price due to its ~5% higher molecular weight . Furthermore, the methyl ester undergoes hydrolysis and transesterification more rapidly than the ethyl ester under standard conditions, shortening reaction times in subsequent transformations [1]. For large-scale library production, the cumulative savings in both procurement cost per mole and reaction time favor the methyl ester.

Procurement Economics Ester Homolog Comparison Atom Economy

Procurement-Guided Application Scenarios Where Methyl 2-bromo-6-(trifluoromethyl)benzoate Delivers Measurable Advantages


Parallel Synthesis of ortho,ortho-Disubstituted Biaryl Libraries via Suzuki-Miyaura Coupling

The ortho-bromo substituent, electronically activated by the ortho-CF3 group, provides a reactive handle for palladium-catalyzed Suzuki coupling with aryl and heteroaryl boronic acids . The sterically congested ortho,ortho-disubstituted scaffold, once coupled, generates biaryl products with restricted rotation that can probe binding pockets in fragment-based screening campaigns. Procurement of this specific isomer avoids the additional acute toxicity hazards associated with the 4-bromo-2-CF3 isomer, streamlining parallel synthesis workflows .

Synthesis of Conformationally Constrained Pharmaceutical Intermediates Targeting Rigid Enzyme Active Sites

The dual ortho-substitution pattern limits rotational freedom around the aryl–ester bond, creating a geometrically defined intermediate suitable for structure-based drug design programs targeting enzymes with narrow, rigid active sites . The methyl ester can be selectively hydrolyzed to the carboxylic acid or converted to amides, enabling rapid diversification into lead-like compound libraries with defined exit vectors. The lower boiling point relative to the 4-bromo isomer facilitates intermediate purification by distillation without thermal degradation .

Agrochemical Lead Optimization Requiring Trifluoromethyl-Containing Benzoate Scaffolds with Favorable Environmental Fate Profiles

The methyl ester provides a metabolically labile functional group that can be tuned to modulate the environmental half-life of agrochemical candidates, while the bromine atom enables late-stage diversification to explore structure-activity relationships . The simplified hazard profile (no H302/H312/H332 acute toxicity classification) reduces the regulatory burden for kilogram-scale procurement required in agrochemical field trial preparation, compared to alternative isomers carrying acute toxicity labels .

Cost-Sensitive Scale-Up Programs Leveraging High-Yield Patent Synthesis and Efficient Mole-per-Gram Economics

The CN107400052 patent method, validated for ortho-substituted trifluoromethyl benzoate esters, provides a scalable route with >85% overall yield, offering a reliable and cost-efficient supply chain for multi-kilogram procurement . Choosing the methyl ester over the ethyl ester homolog yields ~5% more moles of reactive intermediate per purchased mass, compounding savings across large-scale synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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